

BAY-876 Solubility & Stock Solution Preparation

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Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

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The table below summarizes the key solubility data and standard methods for preparing stock solutions of **BAY-876**.

Solvent	Solubility	Concentration Achieved	Protocol & Key Notes
DMSO	Soluble [1] [2]	99 mg/mL (199.42 mM) [1]	Dissolve powder in pure, fresh DMSO . Use moisture-absorbing DMSO reduces solubility [1].
Ethanol	Soluble [1] [3]	3 mg/mL (6.04 mM) [1] [3]	Sonication is recommended to aid dissolution [3].
Water	Insoluble [1] [3]	< 1 mg/mL [3]	Not recommended for direct dissolution.

Working Solutions & In Vivo Formulation Strategies

For biological experiments, stock solutions are diluted into aqueous working solutions. For in vivo studies, specific formulations are required to administer the water-insoluble compound.

For Cell-Based Assays (In Vitro)

A common method is to dilute the DMSO stock solution into the cell culture medium. The final DMSO concentration should be kept low (typically below 0.1-0.5%) to avoid solvent toxicity [2].

For Animal Studies (In Vivo)

The following validated formulations can be used for oral administration [1]:

- **Homogeneous Suspension:** Suspend **BAY-876** in a **0.5% carboxymethyl cellulose (CMC) sodium salt** solution to achieve a concentration ≥ 5 mg/mL [1].
- **Clear Solution (for custom testing):** Prepare a mixture of **5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water**. This can achieve a concentration of 4.0 mg/mL (8.06 mM) [1].

A novel **microcrystalline formulation** has also been developed for direct intra-tumoral injection, creating a sustained-release depot that slowly dissolves the compound at the site of action [4].

Troubleshooting Common Solubility Issues

Problem	Possible Reason	Solution
Precipitation in stock solution	Old or humid DMSO; solution is too concentrated.	Use fresh, anhydrous DMSO . Ensure the storage vial is sealed tightly. For high concentrations, briefly warm the solution and vortex.
Precipitation in culture medium	Rapid dilution of organic solvent into aqueous buffer.	Vortex thoroughly during dilution. Alternatively, prepare the working solution in a two-step process: first make an intermediate dilution in 100% PEG300 or another water-miscible co-solvent, then add to the medium.
Low bioavailability in animal models	Poor absorption due to low aqueous solubility.	Switch to a validated in vivo formulation like 0.5% CMC-Na suspension or the clear solution with PEG300/Tween-80 [1]. Consider the novel microcrystalline approach for localized treatment [4].

Experimental Workflow for Solubility Management

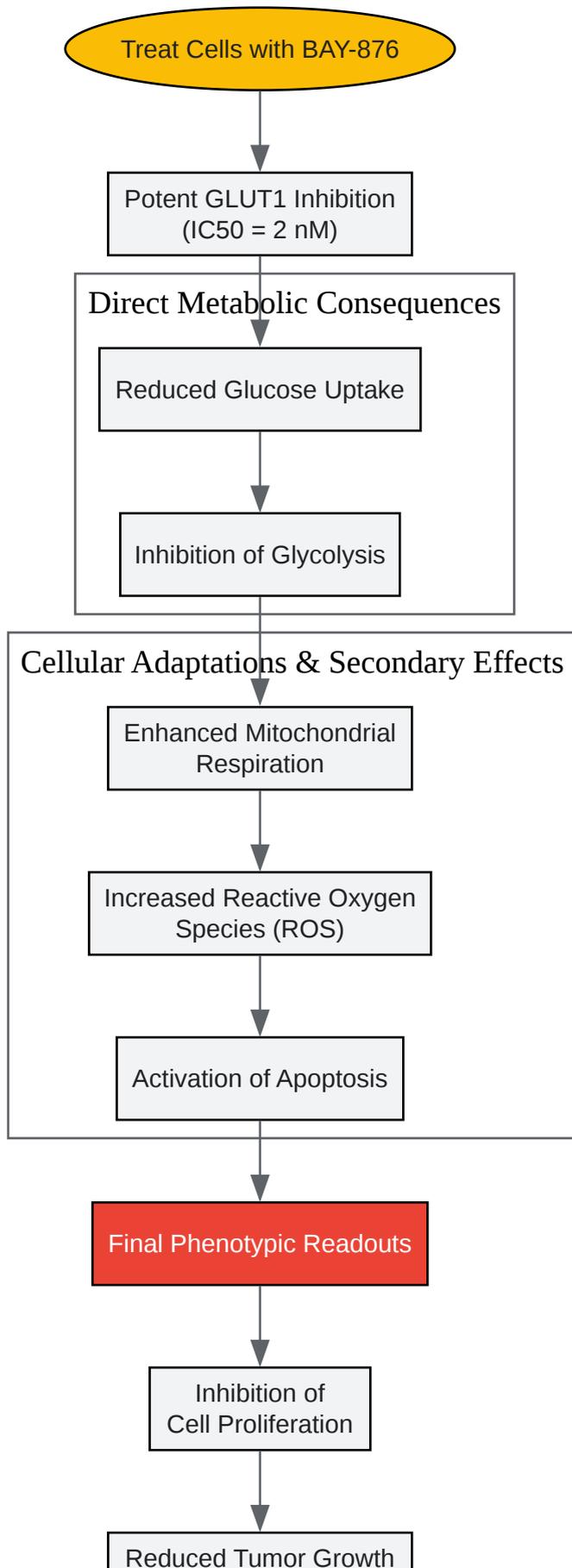
For a visual guide, the diagram below outlines the key decision points and steps for handling **BAY-876** in your experiments.

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Key Experimental Context for **BAY-876**

To help you design and interpret your experiments, here is some key background information:

- **Mechanism of Action:** **BAY-876** is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). Its half-maximal inhibitory concentration (IC_{50}) is **2 nM** in cell-free assays, with a selectivity factor of over 100 against GLUT2, GLUT3, and GLUT4 [1].
- **Biological Workflow:** The diagram below illustrates the typical experimental workflow and key readouts when investigating **BAY-876** in a cancer biology context.
- **Evidence of Efficacy:** Despite solubility challenges, **BAY-876** has shown potent anti-tumor effects in preclinical models. For example, in a mouse xenograft model of ovarian cancer, oral administration of **BAY-876** at **4.5 mg/kg** for four weeks led to a significant dose-dependent inhibition of tumor growth [3].



(in vivo)

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